molecular formula C11H19NO3 B15230141 tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate

tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate

Cat. No.: B15230141
M. Wt: 213.27 g/mol
InChI Key: YVGYQRHQKBVLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .

Mechanism of Action

The mechanism of action of tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group in peptide synthesis, preventing unwanted reactions at specific sites on the peptide chain. This selective protection allows for the controlled synthesis of complex peptides and other bioactive molecules.

Comparison with Similar Compounds

tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate can be compared with similar compounds such as tert-butyl carbamate and tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate . While all these compounds serve as protecting groups in peptide synthesis, this compound is unique due to its specific structure, which provides distinct reactivity and stability properties. This uniqueness makes it particularly valuable in the synthesis of complex bioactive molecules.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[1-(3-oxocyclobutyl)ethyl]carbamate

InChI

InChI=1S/C11H19NO3/c1-7(8-5-9(13)6-8)12-10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)

InChI Key

YVGYQRHQKBVLBI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=O)C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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